molecular formula C11H11N3OS B2501822 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034264-56-5

5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2501822
CAS No.: 2034264-56-5
M. Wt: 233.29
InChI Key: LZOADSHETKVBLV-UHFFFAOYSA-N
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Description

5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034264-56-5) is a high-purity chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol. This complex heterocycle features a pyrazolo[1,5-a]pyrazine core, a scaffold identified in medicinal chemistry research as a potent and brain-penetrable GluN2A-selective positive allosteric modulator (PAM) for the NMDA receptor . Compounds based on this scaffold have demonstrated significant potential for treating neuropsychiatric diseases such as schizophrenia, depression, and epilepsy by enhancing long-term potentiation, a key mechanism in learning and memory . Furthermore, the 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine structural motif is also explored in patent literature for the treatment of infectious diseases, highlighting the versatility and broad research applicability of this chemical class . As a supplier, we provide this compound for research purposes to support the advancement of neuroscience and infectious disease therapeutic discovery. This product is intended for research use only by trained professionals in a laboratory setting. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOADSHETKVBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Substitution at Position 7

The pyrazolo[1,5-a]pyrazine core shows regioselective reactivity at position 7, driven by the electron-deficient nature of the heterocycle.

Diaminomethylation via Carbene Insertion

  • Reagents : Silylformamidine (1.5 equiv), solvent-free conditions

  • Conditions : 70–90°C, 10 hours

  • Product : 7-(N,N-dimethylaminomethyl) derivative (aminal intermediate)

  • Yield : 71–90% ( )

The reaction proceeds via carbene insertion into the C–H bond at position 7, forming an aminal. Hydrolysis of the aminal (1M HCl, 60°C, 2 hours) yields the corresponding aldehyde 4a (85% yield).

Reaction StepConditionsProductYieldSource
Carbene insertionSolvent-free, 90°C, 10h7-Aminomethyl intermediate71–90%
Acidic hydrolysis1M HCl, 60°C, 2h7-Formyl derivative85%

Halogenation Reactions

Electron-withdrawing groups enhance halogenation efficiency at position 3 or 4.

Chlorination with POCl₃/PCl₅

  • Reagents : POCl₃ (3 equiv), PCl₅ (1.5 equiv)

  • Conditions : Reflux (110°C), 6 hours

  • Product : 3-Chloro or 4-Chloro derivatives

  • Yield : 68–82% ( )

Halogenation occurs preferentially at positions activated by conjugation with the thiophene-carbonyl group.

Substrate PositionReagentsProductYieldSource
Position 3POCl₃/PCl₅3-Chloro derivative75%
Position 4POCl₃/PCl₅4-Chloro derivative82%

Nucleophilic Alkylation

The pyrazine nitrogen undergoes alkylation under mild conditions.

Methylation with Methyl Iodide

  • Reagents : CH₃I (2 equiv), K₂CO₃ (3 equiv)

  • Conditions : DMF, 60°C, 12 hours

  • Product : N-Methylated derivative

  • Yield : 65% ( )

Alkylation occurs at the pyrazine nitrogen, stabilizing the ring system for further functionalization.

Multicomponent Reactions

The compound participates in cycloaddition reactions to form fused heterocycles.

Reduction Reactions

Selective reduction of the carbonyl group has not been reported, but analogous systems suggest potential pathways.

Hypothetical Carbonyl Reduction

  • Reagents : LiAlH₄ (4 equiv)

  • Conditions : THF, 0°C to RT, 4 hours

  • Product : 5-(Thiophene-2-hydroxymethyl) derivative

  • Note : Based on reactivity of similar ketones ( )

Comparative Reactivity

The thiophene-carbonyl group directs electrophiles to position 7 while deactivating adjacent positions. Key differences from unsubstituted pyrazolo[1,5-a]pyrazines include:

FeatureUnsubstituted Core5-(Thiophene-2-carbonyl) Derivative
Most acidic position7 (pKa ~25 in DMSO)7 (pKa ~22 in DMSO due to EWG)
Halogenation sitePosition 4Position 3 or 7
Stability of productsModerateEnhanced (thiophene conjugation)

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the reaction of thiophene derivatives with pyrazole precursors. The characterization of the compound is carried out using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research has indicated that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of thiophene moieties enhances their bioactivity due to increased lipophilicity and interaction with bacterial membranes.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have demonstrated that certain derivatives can inhibit viral replication mechanisms, particularly against HIV-1 reverse transcriptase and integrase enzymes. This dual inhibitory activity suggests potential applications in developing antiviral therapies.

Pyrazolo Derivatives as HIV Inhibitors

A study synthesized a series of pyrazolo derivatives that were evaluated for their inhibitory effects on HIV-1 reverse transcriptase and integrase. Among these derivatives, some exhibited micromolar inhibitory concentrations, indicating their potential as lead compounds for further drug development against HIV .

Antifungal Activity

Another investigation focused on the antifungal activity of thiophene-containing pyrazolo compounds. The results showed promising antifungal effects against various fungal strains, suggesting that these compounds could be developed into effective antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at different positions on the pyrazole ring or thiophene moiety can significantly influence their pharmacological profiles.

Compound ModificationBiological ActivityReference
Substituted thiopheneEnhanced antimicrobial activity
Pyrazole ring modificationsIncreased antiviral efficacy
Variations in carbonyl groupsAltered antifungal properties

Mechanism of Action

The mechanism of action of 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes such as cyclin-dependent kinases, which play a role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolo[1,5-a]pyrazine derivatives differ primarily in their substituents, which dictate physicochemical properties and biological activities. Key examples include:

Compound Name (CAS/Reference) Substituents Molecular Weight Key Features
5-(Thiophene-2-carbonyl)-... (Target) Thiophene-2-carbonyl ~273.27 (calc) Aromatic, lipophilic; potential kinase inhibitor or receptor modulator
2-(Trifluoromethyl)-... hydrochloride (2031269-41-5) Trifluoromethyl, HCl salt 227.62 Enhanced solubility (HCl salt); electron-withdrawing CF3 group
Ethyl 6-methyl-... carboxylate HCl (1955492-72-4) Ethyl ester, methyl group, HCl salt 245.22 Ester improves bioavailability; methyl group adds steric bulk
5-(4-Nitrobenzyl)-... dicarboxylate (Unspecified CAS) 4-Nitrobenzyl, dual ester Not provided Nitro group for redox activity; ester groups for metabolic stability

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases. The thiophene-2-carbonyl group may reduce solubility due to increased lipophilicity.
  • Lipophilicity : The trifluoromethyl group (LogP ~2.5 estimated) enhances membrane permeability, whereas the thiophene-2-carbonyl group (LogP ~3.0 estimated) may further increase blood-brain barrier penetration .
  • Stability : Esters () are prone to hydrolysis, while nitro groups () may confer redox activity, impacting metabolic stability.

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound (CAS) Molecular Weight LogP (Predicted) Solubility (HCl salt)
2-(Trifluoromethyl)-... (2031269-41-5) 227.62 ~2.5 High (≥10 mg/mL)
Ethyl 6-methyl-... (1955492-72-4) 245.22 ~1.8 Moderate (5–10 mg/mL)
Target Compound ~273.27 ~3.0 Low (<1 mg/mL)

Biological Activity

5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrazine core with a thiophene-2-carbonyl substituent. Its synthesis typically involves multi-step organic reactions that may include acylation and cyclization processes. The synthetic routes often leverage established methodologies for constructing pyrazole derivatives due to their diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : In vitro assays demonstrated that certain pyrazolo derivatives inhibit cell proliferation in cancer models such as cervical and breast cancers. The mechanism often involves the inhibition of key signaling pathways like EGFR and Akt .

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Some studies suggest that compounds similar to this compound show promising activity against bacterial strains and fungi.

  • Antifungal Assays : A related study reported antifungal activity against several phytopathogenic fungi using pyrazole carboxamide derivatives. These derivatives displayed notable inhibition rates comparable to commercial fungicides .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds have been documented in various research contexts. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Case Studies

StudyFindingsReference
Study on Anticancer ActivityEvaluated cytotoxicity against HeLa cells; showed significant inhibition at low concentrations (7 µM)
Antimicrobial EvaluationDemonstrated antifungal activity against Rhizoctonia solani with an EC50 value of 0.37 µg/mL
Anti-inflammatory ResearchInhibition of COX enzymes leading to reduced inflammation markers in vitro

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